Hepatotoxicity: Plasma Glutamate-Pyruvate Transaminase (GPT) Levels in Mice
In a direct head-to-head comparison in mice, metacetamol (900 mg/kg i.p.) produced no elevation of plasma GPT over saline control, whereas paracetamol (600 mg/kg i.p.) caused a massive ~57-fold increase in GPT, confirming the non-hepatotoxic nature of metacetamol [1].
| Evidence Dimension | Plasma glutamate-pyruvate transaminase (GPT) activity, a marker of hepatocellular necrosis |
|---|---|
| Target Compound Data | 23 ± 5 IU/mL (metacetamol, 900 mg/kg i.p.) |
| Comparator Or Baseline | 1834 ± 771 IU/mL (paracetamol, 600 mg/kg i.p.); Saline control: 32 ± 18 IU/mL |
| Quantified Difference | Metacetamol 98.7% lower GPT vs paracetamol; no significant difference from saline control |
| Conditions | Male mice, GPT measured in plasma after intraperitoneal dosing; doses chosen to reflect equivalent or higher metacetamol exposure |
Why This Matters
For researchers studying acetaminophen toxicity, metacetamol serves as an indispensable non-hepatotoxic control that avoids confounding hepatic damage, enabling clean mechanistic dissection of drug-induced liver injury pathways.
- [1] US Patent 4,238,508. Method for analgesia using 3-hydroxyacetanilide. Table III: Effect of 3-Hydroxyacetanilide and Acetaminophen on Plasma Glutamate-Pyruvate Transaminase Levels in Mice. View Source
